molecular formula C8H12N2O B054338 2-(Furan-2-yl)piperazine CAS No. 111760-37-3

2-(Furan-2-yl)piperazine

Cat. No.: B054338
CAS No.: 111760-37-3
M. Wt: 152.19 g/mol
InChI Key: LOKVZWIGUJYFLY-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)piperazine is an organic compound that features a piperazine ring substituted with a furan ring at the second position.

Mechanism of Action

Target of Action

The primary target of 2-(Furan-2-yl)piperazine is the butyrylcholinesterase enzyme . This enzyme plays a crucial role in the hydrolysis of acetylcholine, a neurotransmitter, in the nervous system. By targeting this enzyme, this compound can potentially influence neurological functions.

Mode of Action

It has been found to act as an inhibitor of the butyrylcholinesterase enzyme . This suggests that the compound may bind to the active site of the enzyme, preventing it from catalyzing the breakdown of acetylcholine. This could result in an increase in acetylcholine levels, potentially affecting various neurological processes.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the widespread role of acetylcholine in the body. By inhibiting butyrylcholinesterase and potentially increasing acetylcholine levels, the compound could affect a range of processes from muscle contraction to cognitive function. The specific effects would likely depend on the concentration of the compound and the specific context of its use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods offer various yields and conditions, making them suitable for different scales of production.

Industrial Production Methods: Industrial production of this compound often employs the cyclization of 1,2-diamine derivatives with sulfonium salts due to its high yield and efficiency. This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection and selective intramolecular cyclization .

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-yl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of both the furan and piperazine rings, which offer multiple reactive sites .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation can yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

2-(Furan-2-yl)piperazine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antibacterial and antifungal properties . Additionally, it is used in the development of new materials with unique electronic and structural properties .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(Furan-2-yl)piperazine include other furan-substituted piperazines and piperidine derivatives. Examples include 2-(Furan-2-yl)piperidine and 2-(Thiophen-2-yl)piperazine .

Uniqueness: What sets this compound apart from its analogs is its unique combination of the furan and piperazine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

2-(furan-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9-10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKVZWIGUJYFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587671
Record name 2-(Furan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111760-37-3
Record name 2-(Furan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Furanyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 10.25 g of ethylene diamine in 250 ml of ethanol was added to a solution of 19.53 g of the above aldehyde in 250 ml of ethanol at 0° C. The mixture was stirred at room temperature for 1.5 hours, then recooled to 0° C. and 9.6 g of sodium borohydride added. This mixture was stirred overnight, quenched with water and the ethanol removed. The residue was extracted with dichloromethane, washed with water, dried and the solvent evaporated. The residue was crystallized from hexaneether, giving 13.8 g of 2-(2-furanyl)piperazine.
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
19.53 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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